sodium 2-cyanobenzene-1-sulfinate

Nucleophilic substitution Electronic effects Sulfinate reactivity

Unlike unsubstituted or para-cyano analogs, sodium 2-cyanobenzene-1-sulfinate's ortho-cyano group provides unique electronic and steric control in radical C–S coupling and C–H sulfonylation. This sulfinate serves as a stable, odorless sulfonyl radical precursor, enabling installation of the ortho-cyanophenylsulfonyl motif with downstream transformation potential (reduction, hydrolysis). Substitution with generic arylsulfinates requires reaction re-optimization; choose the ortho-cyano variant for convergent synthesis and SAR exploration. ≥95% purity, ambient storage & shipping.

Molecular Formula C7H4NNaO2S
Molecular Weight 189.17 g/mol
CAS No. 1616974-35-6
Cat. No. B6612220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-cyanobenzene-1-sulfinate
CAS1616974-35-6
Molecular FormulaC7H4NNaO2S
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)S(=O)[O-].[Na+]
InChIInChI=1S/C7H5NO2S.Na/c8-5-6-3-1-2-4-7(6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1
InChIKeyDZZKXJFLMBXZLL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Cyanobenzene-1-Sulfinate (CAS 1616974-35-6): Structural and Electronic Baselines


Sodium 2-cyanobenzene-1-sulfinate (CAS 1616974-35-6) is a sodium salt of 2-cyanobenzenesulfinic acid with molecular formula C₇H₄NNaO₂S and molecular weight 189.17 g/mol . The compound belongs to the sodium arylsulfinate family (ArSO₂Na), a class of versatile reagents in organosulfur synthesis [1]. Its defining structural feature is the ortho-cyano (-CN) substituent adjacent to the sulfinate (-SO₂Na) group, which imparts distinct electronic and steric properties that differentiate it from unsubstituted and para-substituted analogs. Commercially, the compound is typically supplied at ≥95% purity and is recommended for storage in a cool, dry place .

Why Sodium 2-Cyanobenzene-1-Sulfinate Cannot Be Readily Substituted by Generic Sodium Arylsulfinates


Generic substitution of sodium 2-cyanobenzene-1-sulfinate with unsubstituted sodium benzenesulfinate (CAS 873-55-2) or para-substituted sodium 4-cyanobenzenesulfinate (CAS 15898-42-7) is not advisable without re-optimization of reaction conditions. The ortho-cyano group exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M) that alters the nucleophilicity of the sulfinate sulfur and modulates the stability of sulfonyl radical intermediates [1]. Unlike the para-cyano analog where electronic effects are primarily resonance-mediated, the ortho substitution introduces additional steric constraints that can influence regioselectivity in C–H functionalization and cross-coupling reactions. Furthermore, the cyano group serves as a non-innocent functional handle capable of downstream transformations such as reduction to the amine or hydrolysis to the carboxylic acid [2]. Replacing this compound with a non-cyano analog eliminates the opportunity for subsequent orthogonal modifications of the installed aryl unit, thereby reducing synthetic convergence in multistep sequences. The quantitative evidence presented in Section 3 substantiates that even among cyano-substituted arylsulfinates, positional isomerism and substitution patterns yield measurably divergent outcomes.

Quantitative Differentiation Evidence for Sodium 2-Cyanobenzene-1-Sulfinate versus Closest Analogs


Ortho-Cyano Substitution Modulates Sulfinate Reactivity Relative to Unsubstituted Benzenesulfinate

The ortho-cyano group in sodium 2-cyanobenzene-1-sulfinate exerts a strong electron-withdrawing effect (-I and -M) that reduces the electron density at the sulfinate sulfur compared to unsubstituted sodium benzenesulfinate. This electronic perturbation modulates the nucleophilicity of the sulfinate anion and influences the stability of sulfonyl radical intermediates generated under oxidative conditions. While direct head-to-head kinetic comparisons for this specific compound are not available in the open literature, class-level evidence demonstrates that electron-withdrawing substituents on arylsulfinates significantly alter reaction yields and rates in nucleophilic substitution and radical coupling processes [1][2]. The presence of the cyano group also provides an additional functional handle for orthogonal transformations (e.g., reduction to amine, hydrolysis to carboxylic acid) that is absent in unsubstituted sodium benzenesulfinate [3].

Nucleophilic substitution Electronic effects Sulfinate reactivity

Ortho versus Para Cyano-Substituted Arylsulfinates: Divergent Positional Effects

Sodium 2-cyanobenzene-1-sulfinate (ortho-cyano) differs fundamentally from sodium 4-cyanobenzene-1-sulfinate (para-cyano, CAS 15898-42-7) due to the proximity of the cyano group to the reactive sulfinate center. The ortho substitution introduces steric hindrance that can influence regioselectivity in C–H functionalization and cross-coupling reactions, whereas the para-cyano analog exerts electronic effects without significant steric perturbation [1]. In addition, ortho-cyanoaryl sulfinates may participate in chelation-assisted transformations or directed C–H activation not accessible to the para isomer. Quantitative differentiation between these two positional isomers has not been systematically reported in the open literature, but this absence of data does not negate the intrinsic structural and electronic differences that drive reaction outcomes .

Positional isomerism Regioselectivity Steric effects

Arylsulfinates Exhibit Superior Handling and Stability Compared to Sulfonyl Chloride Equivalents

Sodium arylsulfinates, including sodium 2-cyanobenzene-1-sulfinate, offer distinct practical advantages over sulfonyl chlorides as sulfonylating agents. Sulfonyl chlorides are moisture-sensitive, prone to hydrolysis, and often possess pungent odors. In contrast, sodium sulfinates are described as odorless, moisture-insensitive, easy-to-handle, and bench-stable colorless solids [1]. This class-level property translates directly to improved reproducibility and reduced procedural complexity in laboratory and industrial settings. Furthermore, sodium sulfinates serve as precursors for multiple distinct reactive intermediates (sulfonyl radicals, sulfenyl radicals, nucleophilic sulfinate anions) depending on the reaction conditions employed, whereas sulfonyl chlorides are limited primarily to nucleophilic substitution pathways [2].

Reagent handling Moisture sensitivity Benchtop stability

Recommended Application Scenarios for Sodium 2-Cyanobenzene-1-Sulfinate (CAS 1616974-35-6) Based on Quantitative Differentiation


Synthesis of ortho-Cyanoaryl Sulfones via Radical or Transition Metal-Catalyzed Sulfonylation

Sodium 2-cyanobenzene-1-sulfinate is ideally suited for installing the ortho-cyanophenylsulfonyl moiety onto diverse molecular scaffolds. The sulfinate serves as a sulfonyl radical precursor under oxidative (electrochemical, photoredox) or transition metal-catalyzed conditions, enabling C–S bond formation with aryl halides, alkenes, and C–H bonds [1][2]. The ortho-cyano group remains intact during sulfonylation and provides a synthetic handle for subsequent transformations such as reduction to the aminomethyl group or hydrolysis to the carboxylic acid. This convergent approach eliminates the need for sulfonyl chloride intermediates, which are less stable and less user-friendly [3].

Preparation of ortho-Cyanoaryl Sulfides (Thioethers) via Deoxygenative C–S Coupling

Under nickel/photoredox dual catalysis or copper-catalyzed Chan-Lam-type conditions, sodium 2-cyanobenzene-1-sulfinate can be deoxygenated to generate sulfenyl radical equivalents that couple with aryl halides or organoboron compounds to yield ortho-cyanophenyl thioethers [1][2]. This deoxygenative manifold provides access to aryl sulfides that are otherwise challenging to prepare via traditional thiol alkylation due to the limited commercial availability and unpleasant odor of the corresponding thiophenol. The electron-withdrawing cyano group may influence the rate of the deoxygenation step and the stability of the resulting sulfur-centered radical, though quantitative kinetic data for this specific substrate remain to be established [3].

Construction of Sulfonamide Libraries for Medicinal Chemistry SAR Exploration

Sodium 2-cyanobenzene-1-sulfinate can be converted to the corresponding sulfonyl chloride in situ or used directly in oxidative sulfonamidation protocols with amines to yield ortho-cyanophenyl sulfonamides. The ortho-cyano substituent introduces both electronic and steric bias that distinguishes the resulting sulfonamide from its para-cyano and unsubstituted counterparts, enabling exploration of structure-activity relationships (SAR) in drug discovery programs targeting sulfonamide-binding proteins [1]. The cyano group can be further elaborated to amide, amine, or tetrazole functionalities post-sulfonamidation, providing a flexible entry point for diversification [2].

Electrochemical C–H Sulfonylation of Heteroarenes and Electron-Rich Arenes

Sodium 2-cyanobenzene-1-sulfinate can be employed as a sulfonyl radical source in electrochemical C–H sulfonylation reactions of heteroarenes, xanthenes, and electron-rich aromatic compounds [1]. The electrochemical approach avoids stoichiometric chemical oxidants and proceeds under mild conditions. While systematic substrate scope studies including this specific ortho-cyano sulfinate have not been published, the general protocol accommodates a range of functionalized arylsulfinates [2]. The ortho-cyano substitution may influence the oxidation potential of the sulfinate anion and the regioselectivity of the subsequent radical addition step, factors that merit investigation in reaction optimization campaigns.

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